molecular formula C12H23O2- B1226587 Dodecanoate

Dodecanoate

Cat. No.: B1226587
M. Wt: 199.31 g/mol
InChI Key: POULHZVOKOAJMA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecanoate is a medium-chain fatty acid anion that is the conjugate base of dodecanoic acid (lauric acid);  major species at pH 7.3. It has a role as a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a straight-chain saturated fatty acid anion, a medium-chain fatty acid anion, a fatty acid anion 12:0 and an omega-methyl fatty acid anion. It is a conjugate base of a dodecanoic acid.

Properties

Molecular Formula

C12H23O2-

Molecular Weight

199.31 g/mol

IUPAC Name

dodecanoate

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/p-1

InChI Key

POULHZVOKOAJMA-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dehesh et al. (1996, Plant J. 9(2):167-172) describe the expression of a FATB cDNA (Ch FATB2) from the Mexican shrub Cuphea hookeriana, which accumulates up to 75 mol % caprylate (C8:0) and caprate (C10:0) in its seed oil, in seeds of transgenic canola, which normally does not accumulate these fatty acids, resulting in the accumulation of caprylate (C8:0), caprate (C10:0) and laurate (C12:0) up to 11, 27 and 2 mol %, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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